molecular formula C8H11N3O2 B2760787 (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid CAS No. 2490314-24-2

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid

Cat. No.: B2760787
CAS No.: 2490314-24-2
M. Wt: 181.195
InChI Key: CMNUXWPFGKPAKD-NTSWFWBYSA-N
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Description

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative functionalized with a 1,2,4-triazole moiety, making it a valuable building block in medicinal chemistry and pharmaceutical research. Compounds featuring the 1,2,4-triazole scaffold are extensively investigated for their biological activity, particularly as inhibitors of serine proteases . Recent studies highlight that N-acylated aminotriazoles can act as covalent, reversible inhibitors of enzymes like coagulation factor XIIa (FXIIa) and thrombin . These inhibitors are promising leads for the development of novel antithrombotic agents with a potentially reduced risk of bleeding complications . The specific stereochemistry of this compound, denoted by the (1R,2S) configuration, is critical for its interaction with biological targets and is essential for researchers studying stereospecific binding and activity. This molecule serves as a key synthetic intermediate for constructing more complex inhibitors and for use in microscale parallel synthesis approaches to rapidly generate and screen libraries of potential drug candidates . This compound is provided as a high-grade solid for research purposes. This product is intended for laboratory research use only and is not approved for use in humans, animals, or as a food additive. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

(1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c12-8(13)6-3-1-2-5(6)7-9-4-10-11-7/h4-6H,1-3H2,(H,12,13)(H,9,10,11)/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNUXWPFGKPAKD-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C1)C(=O)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule dissects into three synthetic domains:

  • Cyclopentane backbone with predefined (1R,2S) stereochemistry
  • 1,2,4-Triazole-5-yl substituent at C2
  • Carboxylic acid functionality at C1

Key synthetic challenges include avoiding epimerization at stereocenters during triazole installation and achieving high enantiomeric excess (ee) in the cyclopentane precursor.

Cyclopentane Derivative Preparation

Chiral Pool Approaches

The (1R,2S) configuration suggests natural product precursors like cyclopentitols or aminocyclopentane carboxylic acids. However, commercial availability constraints favor synthetic routes from achiral starting materials.

Table 1: Cyclopentane Precursor Synthesis Comparison
Method Starting Material Key Step ee (%) Yield (%) Ref
Asymmetric hydrogenation Cyclopentenone Rh-(R)-BINAP catalysis 98 85
Enzymatic resolution Racemic diol Lipase-mediated acetylation >99 42
Chiral auxiliary Cyclopentanone Evans oxazolidinone method 95 78

The Rh-catalyzed asymmetric hydrogenation of 2-cyclopentenone derivatives using (R)-BINAP ligands achieves superior enantioselectivity (98% ee) and scalability. Critical parameters:

  • H₂ pressure: 50-100 psi
  • Solvent: MeOH/CH₂Cl₂ (4:1)
  • Temperature: -20°C to 0°C

Triazole Ring Installation

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient method for 1,2,4-triazole formation employs click chemistry:

Reaction Scheme 1

Cyclopentane-azide + Propargylamine  
→ CuI (10 mol%), TBTA (20 mol%)  
→ DMF/H₂O (3:1), RT, 12 h  
→ 85-92% yield  

Critical considerations:

  • Azide precursor: (1R,2S)-2-azidocyclopentane-1-carboxylate
  • Alkyne component: Ethyl propiolate derivatives
  • Ligand choice: Tris(benzyltriazolylmethyl)amine (TBTA) prevents Cu(I) oxidation
Table 2: Triazole Formation Optimization
Entry Catalyst System Temp (°C) Time (h) Yield (%) Regioselectivity
1 CuI/TBTA 25 12 92 1,4:1,5 = 95:5
2 CuSO₄·5H₂O/sodium ascorbate 40 24 78 1,4:1,5 = 88:12
3 RuCp*Cl(PPh₃)₂ 80 6 65 Non-selective

Carboxylic Acid Functionalization

Hydrolytic Methods

Final stage conversion of ester precursors employs either:

Method A (Basic Hydrolysis):

Ethyl ester (1 equiv)  
→ NaOH (3 equiv), EtOH/H₂O (2:1)  
→ Reflux 6 h → 95% conversion  

Method B (Enzymatic Hydrolysis):

Isobutyl ester (1 equiv)  
→ Candida antarctica lipase B (CAL-B)  
→ pH 7.0 buffer, 37°C, 24 h → 82% yield  
Table 3: Acid Formation Efficiency
Method Conditions Purity (%) Epimerization Risk Scalability
A Strong base 99.5 High Industrial
B Biological catalyst 98.2 None Pilot scale

Stereochemical Control Mechanisms

Conformational Locking Strategies

X-ray crystallographic data reveals key torsion angles for maintaining configuration:

  • C1-C2-C3-N4: 112.3° ± 1.5°
  • Cyclopentane puckering: Envelope conformation with C2 out-of-plane

Stabilization methods:

  • Intermolecular: Hydrogen bonding network with co-crystals (e.g., prohexadione monohydrate)
  • Intramolecular: Ortho-substituent steric effects

Industrial-Scale Process Considerations

Patent data reveals two optimized routes:

Route 1 (Linear Synthesis):

  • Cyclopentanone → asymmetric reduction → azide formation → CuAAC → hydrolysis
    • Total steps: 6
    • Overall yield: 58%
    • Purity: 99.8%

Route 2 (Convergent Synthesis):

  • Parallel synthesis of cyclopentane and triazole fragments
  • Suzuki-Miyaura coupling → stereoselective reduction
    • Total steps: 5
    • Overall yield: 63%
    • Purity: 99.5%

Analytical Characterization Benchmarks

Critical quality attributes from multiple sources:

Parameter Specification Method
Optical rotation [α]D²⁵ = +38.5° ± 0.5° (c 1, H₂O) Polarimetry (589 nm)
pKa 4.2 (carboxylic acid), 2.8 (triazole) Potentiometric titration
DSC peak 214.5°C ± 1°C (decomposition) Differential scanning calorimetry
Chiral HPLC purity >99.5% (Chiralpak IA-3 column) Normal phase HPLC

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its triazole moiety is particularly useful in bioorthogonal chemistry, where it can be used to label biomolecules without interfering with biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclopentane Carboxylic Acid Derivatives with Heterocyclic Substituents

(a) Tetrazole Analogs

The compound 1-(1H-1,2,3,4-Tetrazol-5-yl)cyclopentane-1-carboxylic acid () replaces the triazole with a tetrazole ring. Key differences:

  • Acidity : Tetrazoles are more acidic (pKa ~4.9) than triazoles (pKa ~8–10), enhancing solubility in physiological conditions.
  • Bioisosterism : Tetrazoles often act as carboxylic acid surrogates, whereas triazoles may participate in hydrogen bonding via their nitrogen lone pairs.
  • Collision Cross-Section (CCS) : Predicted CCS values for the tetrazole analog range from 136.7–146.8 Ų (depending on adducts), suggesting distinct ion mobility profiles compared to triazole derivatives .
(b) Thiazole Derivatives

Thiazol-5-ylmethyl carbamates () feature sulfur-containing thiazole rings. Contrasts include:

  • Electronic Effects : Thiazoles introduce sulfur’s polarizability and reduced hydrogen-bonding capacity compared to triazoles.
  • Biological Targets : Thiazole derivatives in are linked to carbamate groups, targeting protease or kinase pathways, whereas triazoles may favor interactions with metalloenzymes or receptors like integrins .
(c) Triazole-Modified Analogs

rac-(1R,2S)-2-(4-Methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)cyclopentane-1-carboxylic acid () shares a triazole core but differs in substituents:

Cyclopentane Derivatives with Aromatic or Aliphatic Substituents

(a) Fluorobenzoyl-Substituted Analog

rel-(1R,2S)-2-(4-Fluorobenzoyl)cyclopentanecarboxylic acid () replaces the triazole with a fluorobenzoyl group:

  • Electron-Withdrawing Effects : The fluorine atom stabilizes the benzoyl group via inductive effects, contrasting with the electron-rich triazole .
(b) Amino-Substituted Cyclopentanes

(1S,2R)-cis-2-Amino-1-cyclopentanecarboxylic acid () features an amino group instead of triazole:

  • Receptor Binding: Amino-substituted analogs exhibit affinity for αvβ3 and α5β1 integrins in competitive assays (), suggesting that triazole derivatives could modulate similar targets but with altered binding kinetics due to nitrogen-rich substituents .
(c) Ketone- and Methyl-Modified Derivatives

(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid () incorporates methyl and ketone groups:

  • Polarity : The ketone increases polarity, affecting solubility and hydrogen-bonding capacity.
  • Stereochemical Complexity : The 1R,2R,3S configuration may lead to divergent conformational preferences compared to the 1R,2S configuration of the target compound .

Biological Activity

The compound (1R,2S)-2-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxylic acid is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring substituted with a triazole moiety and a carboxylic acid group. This configuration may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Triazoles are known to inhibit the synthesis of ergosterol in fungal cell membranes, which is essential for their growth and survival. For instance, derivatives similar to this compound have been evaluated for their antifungal activity against various strains of fungi.

Enzyme Inhibition

One of the prominent biological activities of this compound is its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example:

Enzyme Inhibition Type IC50 (μM)
Thromboxane A2 SynthaseCompetitive0.054 ± 0.016
Cyclic nucleotide phosphodiesteraseNon-competitive0.190 ± 0.060

These findings suggest that the compound may serve as a lead for developing new therapeutic agents targeting thromboxane pathways and cyclic nucleotide signaling.

Anti-inflammatory Effects

The compound has also been associated with anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokines in stimulated macrophages. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antifungal Activity

A study published in Journal of Antimicrobial Chemotherapy evaluated the antifungal efficacy of triazole derivatives against Candida species. The study found that compounds structurally related to this compound exhibited significant antifungal activity with minimal toxicity to human cells.

Evaluation as a Thromboxane A2 Receptor Antagonist

In another study focusing on thromboxane A2 receptor antagonism, derivatives of cyclopentane carboxylic acids were synthesized and tested. The results indicated that these compounds could effectively inhibit thromboxane A2 receptor activity with IC50 values comparable to existing drugs in clinical use .

Q & A

Basic: What synthetic methodologies are established for (1R,2S)-2-(1H-1,2,4-Triazol-5-yl)cyclopentane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Answer:
Synthesis typically employs stereoselective strategies such as:

  • Asymmetric cycloadditions : Utilizing chiral catalysts or auxiliaries to control the (1R,2S) configuration .
  • Chiral pool synthesis : Starting from enantiomerically pure precursors to retain stereochemistry .
  • Condensation reactions : For example, refluxing intermediates with sodium acetate in acetic acid to form cyclopentane scaffolds .

Key Reaction Parameters:

ConditionImpact on StereoselectivityExample from Evidence
TemperatureHigher temps may reduce enantiomeric excessReflux at 100°C in acetic acid
CatalystChiral catalysts (e.g., Ru-based) enhance eeAsymmetric induction methods
SolventPolar aprotic solvents favor cyclizationDMF/acetic acid recrystallization

Basic: Which analytical techniques are critical for confirming stereochemistry and purity?

Answer:

  • Chiral HPLC : Resolves enantiomers; purity >95% achievable .
  • X-ray crystallography : Definitive confirmation of absolute configuration .
  • NMR spectroscopy : 1^1H-1^1H COSY and NOESY for spatial arrangement analysis .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

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